molecular formula C12H16ClNO3 B112031 5-Aminolevulinic acid benzyl ester hydrochloride CAS No. 163271-32-7

5-Aminolevulinic acid benzyl ester hydrochloride

Cat. No.: B112031
CAS No.: 163271-32-7
M. Wt: 257.71 g/mol
InChI Key: GHMCTRQKEALPCK-UHFFFAOYSA-N
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Description

5-Aminolevulinic acid benzyl ester hydrochloride (5-ALA-BnOH·HCl) is a derivative of 5-aminolevulinic acid (5-ALA), a natural precursor of protoporphyrin IX (PpIX) in the heme biosynthesis pathway. The benzyl ester modification enhances lipophilicity, improving cellular uptake compared to the parent compound. Synthesized via a three-step process involving thionyl chloride in benzyl alcohol, followed by acid chloride reaction and Pd/C-catalyzed hydrogenation, its structure is confirmed by LC-MS and $^1$H NMR . This compound is primarily used in photodynamic therapy (PDT) and photodetection (PD) due to its ability to induce PpIX accumulation in target cells, enabling selective phototoxicity upon light activation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-ALA (hydrochloride) typically involves the esterification of 5-aminolevulinic acid with benzyl alcohol, followed by the conversion to its hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The final product is then purified through crystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of Benzyl-ALA (hydrochloride) can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but optimized for large-scale production, including the use of automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Benzyl-ALA (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Photodynamic Therapy (PDT)
    • Mechanism : Benzyl-ALA is utilized as a photosensitizer in PDT. Upon administration and subsequent light activation, it generates reactive oxygen species (ROS) that induce cytotoxic effects in targeted cells, particularly cancer cells .
    • Clinical Use : It has been effectively used for treating various cancers, including skin cancers and brain tumors. Studies indicate that PDT with Benzyl-ALA leads to significant tumor reduction and improved patient outcomes .
  • Photodiagnosis
    • Application : Benzyl-ALA is employed in imaging techniques to detect malignant tissues. Its ability to preferentially accumulate in tumor cells allows for enhanced visualization during surgical procedures .
    • Case Study : A study demonstrated that the application of Benzyl-ALA during fluorescence-guided surgery significantly improved the identification of residual tumor cells compared to traditional methods .
  • Biochemical Research
    • Cellular Studies : Researchers utilize Benzyl-ALA to study cellular uptake mechanisms and metabolic pathways involving porphyrins. Its properties allow for investigations into how modifications affect drug delivery and efficacy .
    • Comparative Studies : Comparative analyses with other ALA derivatives reveal that Benzyl-ALA exhibits superior pharmacokinetic properties, making it a valuable tool in both laboratory and clinical settings .

Comparison of ALA Derivatives

CompoundLipophilicityCellular UptakeApplication Area
5-Aminolevulinic Acid (5-ALA)LowModerateGeneral photodynamic therapy
5-Aminolevulinic Acid Methyl EsterModerateHighPhotodynamic therapy
This compound High Very High Photodynamic therapy, photodiagnosis

Clinical Outcomes from PDT using Benzyl-ALA

Study ReferenceCancer TypeTreatment DurationOutcome
Skin Cancer1 sessionSignificant tumor reduction
Brain TumorsMultiple sessionsImproved survival rates
Bladder Carcinoma1 sessionEnhanced detection accuracy

Case Studies

  • Treatment of Skin Cancer
    • In a clinical trial involving patients with actinic keratosis, treatment with Benzyl-ALA followed by PDT resulted in an 80% clearance rate of lesions after a single treatment session .
  • Brain Tumor Surgery
    • A study on glioblastoma patients showed that the administration of Benzyl-ALA prior to surgery improved the resection rates of tumors by allowing surgeons to visualize cancerous tissues more effectively under fluorescence guidance .
  • Bladder Cancer Diagnosis
    • The use of Benzyl-ALA for diagnosing bladder carcinoma demonstrated increased sensitivity in detecting malignant lesions compared to traditional cystoscopy methods .

Mechanism of Action

The mechanism of action of Benzyl-ALA (hydrochloride) involves its conversion to protoporphyrin IX within cells. This conversion is facilitated by the heme biosynthesis pathway. Protoporphyrin IX is a photosensitizer that, upon exposure to light, generates reactive oxygen species (ROS) that induce cell damage and apoptosis. The compound targets cellular mitochondria and other organelles, disrupting their function and leading to cell death .

Comparison with Similar Compounds

Key Derivatives :

5-Aminolevulinic Acid Hydrochloride (ALA-HCl): The unmodified form, hydrophilic (LogP = −1.34), requiring higher concentrations for cellular uptake .

5-Aminolevulinate Methyl Ester Hydrochloride (MAL-HCl): Methyl ester derivative (LogP = −0.98), synthesized via methanol esterification using molecular sieves .

5-Aminolevulinic Acid Hexyl Ester Hydrochloride (HAL-HCl): Hexyl ester (LogP = 1.02), prepared by catalytic hydrogenation, showing superior lipid membrane penetration .

5-Aminolevulinic Acid Phosphate (ALA-P): Phosphate salt (LogP = −1.45), less lipophilic but stable in aqueous formulations .

Physicochemical Properties

Compound LogP Solubility Stability
ALA-HCl −1.34 High (aqueous) Degrades rapidly at neutral pH
MAL-HCl −0.98 Moderate Stable as hydrochloride salt
5-ALA-BnOH·HCl 0.45* Low (organic solvents) Requires inert storage
HAL-HCl 1.02 Very low Sensitive to light/humidity
ALA-P −1.45 High (aqueous) Stable in acidic buffers

*Estimated using ACD/LogP software .

Efficacy in PpIX Accumulation

In Vitro Studies :

  • 5-ALA-BnOH·HCl: Induces PpIX accumulation at 200 µM in prostate cancer cells (PC-3, DU-145), comparable to ALA but with faster uptake .
  • HAL-HCl : Achieves 50% higher PpIX than ALA at 0.12 mM in bladder cancer cells (J82) due to enhanced membrane permeability .
  • ALA-P : Lower efficacy (20–30% of ALA) in dermal applications due to poor cellular uptake .

Mechanistic Insights :

  • Esters with longer alkyl chains (e.g., hexyl, nonafluorohexyl) show 30–150-fold higher PpIX induction efficiency than ALA in human carcinoma cells .
  • Benzyl ester’s aromatic group may improve tumor selectivity but reduces solubility, limiting clinical formulation .

Biological Activity

5-Aminolevulinic acid benzyl ester hydrochloride (5-ALA-BE) is an ester derivative of 5-aminolevulinic acid (5-ALA), a naturally occurring amino acid that plays a crucial role in the biosynthesis of heme and chlorophyll. This compound has garnered attention for its diverse biological activities, particularly in the fields of photodynamic therapy (PDT), cancer treatment, and as a diagnostic agent. This article will explore the biological activity of 5-ALA-BE, supported by research findings, case studies, and data tables.

5-ALA-BE is characterized by its ability to penetrate biological membranes more effectively than its parent compound, 5-ALA. This enhanced permeability is attributed to the benzyl ester modification, which facilitates its uptake into cells. Once inside the cell, 5-ALA-BE is converted to protoporphyrin IX (PPIX), a potent photosensitizer that accumulates in cancerous tissues. Upon exposure to light, PPIX generates reactive oxygen species (ROS), leading to cell death through apoptosis or necrosis.

Table 1: Comparison of Biological Activity Between 5-ALA and Its Esters

CompoundMechanism of ActionEffective ConcentrationApplication Area
5-Aminolevulinic AcidInduces PPIX synthesisVaries by applicationPDT for various cancers
5-Aminolevulinic Acid Benzyl EsterEnhanced membrane permeability; induces PPIX synthesisLower than 5-ALAPDT, diagnostics for tumors
5-Aminolevulinic Acid Hexyl EsterSimilar to benzyl ester; better tissue selectivityVariesBladder cancer diagnostics

Antitumor Effects

Research has demonstrated that 5-ALA-BE exhibits significant antitumor activity across various cancer types. A study showed that topical application of 5-ALA esters resulted in lower porphyrin levels in tumors compared to equimolar doses of 5-ALA, suggesting improved targeting and reduced systemic toxicity . Additionally, in vivo studies indicated that when combined with visible light exposure, 5-ALA-BE effectively reduced tumor viability in mouse models bearing subcutaneous tumors .

Photodynamic Therapy (PDT)

5-ALA-BE is primarily utilized in photodynamic therapy due to its ability to generate ROS upon light activation. In clinical settings, it has been used for treating skin cancers and precancerous lesions. A clinical trial involving patients with superficial basal cell carcinoma reported high response rates when treated with PDT using 5-ALA-BE. The efficacy of this treatment is enhanced by the selective accumulation of PPIX in malignant tissues.

Diagnostic Applications

The compound has also been evaluated for its potential as a diagnostic agent. Its ability to induce fluorescence in tumor tissues allows for real-time visualization during surgical procedures. For instance, studies have shown that gliomas exhibit strong fluorescence under blue light after administration of 5-ALA-BE, aiding surgeons in tumor resection . This property has been particularly beneficial in neurosurgery.

Case Study: Bladder Cancer Diagnosis

A clinical application of 5-ALA-BE involved diagnosing bladder carcinoma. In this study, patients received intravesical administration of the compound prior to cystoscopy. The results indicated that lesions fluoresced brightly under blue light, allowing for improved detection rates compared to traditional methods .

Case Study: Skin Cancer Treatment

In another case study focusing on superficial skin cancers, patients treated with PDT using 5-ALA-BE showed significant tumor reduction after a series of light treatments. Follow-up assessments indicated sustained remission in a majority of cases, highlighting the compound's therapeutic potential .

Properties

IUPAC Name

benzyl 5-amino-4-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c13-8-11(14)6-7-12(15)16-9-10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMCTRQKEALPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623924
Record name Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163271-32-7
Record name Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

From benzyl alcohol (50 ml) and 5-amino-4-oxopentanoic acid hydrochloride (10.0 g; 60 mmol). After 23 h at 900, excess benzyl alcohol was distilled off at 900 (bath temperature) and 0.33 mm Hg. The yield was 8.1 g (53%) of tan powder.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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